molecular formula C8H10NO4P B14595928 Phosphinic acid, dimethyl-, 3-nitrophenyl ester CAS No. 59581-57-6

Phosphinic acid, dimethyl-, 3-nitrophenyl ester

Cat. No.: B14595928
CAS No.: 59581-57-6
M. Wt: 215.14 g/mol
InChI Key: FSMZGOQKTJQQOU-UHFFFAOYSA-N
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Description

Phosphinic acid, dimethyl-, 3-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphinic acid moiety esterified with a 3-nitrophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, dimethyl-, 3-nitrophenyl ester typically involves the esterification of dimethylphosphinic acid with 3-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, dimethyl-, 3-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Dimethylphosphinic acid and 3-nitrophenol.

    Reduction: Dimethylphosphinic acid, 3-aminophenyl ester.

    Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of phosphinic acid, dimethyl-, 3-nitrophenyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of a stable complex between the phosphinic acid moiety and the metal ion in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, dimethyl-, 3-nitrophenyl ester is unique due to its specific esterification with a 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications .

Biological Activity

Phosphinic acid, dimethyl-, 3-nitrophenyl ester is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Phosphinic acid esters are characterized by a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. The specific structure of dimethyl phosphinic acid with a 3-nitrophenyl group contributes to its unique reactivity and biological interactions.

Biological Activity Overview

  • Antibacterial Properties : Phosphinic acids and their esters are known for their antibacterial activity. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Enzymatic Interactions : Studies have shown that phosphinic acid esters can interact with various enzymes, affecting metabolic pathways. For instance, they may act as inhibitors or activators depending on the specific enzyme involved .
  • Cell Signaling : The role of phosphoric acid derivatives in cellular signaling is significant. They participate in phosphoryl transfer processes, which are crucial for signal transduction in cells .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of phosphinic acid derivatives against common pathogens. The results indicated that dimethyl phosphinic acid esters exhibited significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that the compound's activity was dose-dependent.

CompoundMIC (µg/mL)Target Bacteria
Dimethyl Phosphinic Acid Ester32E. coli
Dimethyl Phosphinic Acid Ester16S. aureus

Case Study 2: Enzyme Inhibition

In another investigation, the effect of phosphinic acid esters on specific enzymes was analyzed. The study revealed that these compounds could inhibit the activity of certain phosphatases, leading to altered cellular functions.

EnzymeIC50 (µM)Compound Used
Alkaline Phosphatase50Dimethyl Phosphinic Ester
Protein Tyrosine Phosphatase25Dimethyl Phosphinic Ester

The biological activity of phosphinic acid esters can be attributed to several mechanisms:

  • Inhibition of Enzymes : These compounds may bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic reactions.
  • Modification of Signaling Pathways : By participating in phosphorylation processes, they can influence various signaling pathways critical for cellular responses.
  • Interaction with Metal Ions : Phosphoric acid derivatives can form complexes with metal ions, which may enhance or inhibit their biological effects .

Properties

CAS No.

59581-57-6

Molecular Formula

C8H10NO4P

Molecular Weight

215.14 g/mol

IUPAC Name

1-dimethylphosphoryloxy-3-nitrobenzene

InChI

InChI=1S/C8H10NO4P/c1-14(2,12)13-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3

InChI Key

FSMZGOQKTJQQOU-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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